Cas no 5736-03-8 (2,2-dimethyl-1,3-dioxolane-4-carbaldehyde)

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- (R)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE
- 2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE
- (+/-)-2,2-dimethyl-[1,3]dioxolan-4-carbaldehyde
- (+/-)-2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde
- (+/-)-2,3-(O-isopropylidene)glyceraldehyde
- 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)-
- 2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde
- AC1L385E
- AC1Q6QB3
- Acetone D-glyceraldehyde
- ACMC-20a17m
- CTK3J8169
- glyceraldehyde acetonide
- 2,3-O-Isopropylideneglyceraldehyde
- Acetone, cyclic formylethylene acetal
- Glyceraldehyde, cyclic acetal with acetone
- Racemic-solketyl aldehyde
- AMY2442
- DTXSID30972867
- 2-benzhydrylidenebutanedioic acid
- F18084
- EN300-153128
- A831407
- (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- YSGPYVWACGYQDJ-UHFFFAOYSA-N
- AKOS016843205
- EINECS 227-244-2
- CS-0513862
- (4s)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde
- NS00048029
- 2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE (50% SOLUTION IN DICHLOROMETHANE)
- NSC 89869
- 2,2-dimethyldioxolane4-carboxaldehyde
- FT-0601176
- SCHEMBL367023
- FT-0609753
- (+-)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- 2,2-dimethyldioxolane-4-carboxaldehyde
- 5736-03-8
- AKOS000283807
- AB88348
- FT-0652123
- SB44863
- MFCD00269683
- SY047959
- (S)-Glyceraldehyde acetonide
- 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
- MDL: MFCD08460236
- インチ: 1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3
- InChIKey: YSGPYVWACGYQDJ-UHFFFAOYSA-N
- SMILES: CC1(C)OCC(C=O)O1
計算された属性
- 精确分子量: 130.063
- 同位素质量: 130.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 35.5A^2
じっけんとくせい
- 密度みつど: 1.1066 (rough estimate)
- Boiling Point: 180.82°C (rough estimate)
- フラッシュポイント: 44.6 °C
- Refractive Index: 1.4189 (estimate)
- PSA: 35.53
- LogP: 0.33680
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-153128-1.0g |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 1g |
$0.0 | 2023-06-07 | ||
Chemenu | CM301487-5g |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 5g |
$559 | 2023-02-16 | |
eNovation Chemicals LLC | K73684-5g |
2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXALDEHYDE |
5736-03-8 | 95% | 5g |
$495 | 2024-05-25 | |
1PlusChem | 1P01AFT8-250mg |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 250mg |
$368.00 | 2023-12-16 | |
A2B Chem LLC | AV65868-500mg |
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 500mg |
$210.00 | 2024-04-19 | |
Enamine | EN300-153128-5000mg |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 5000mg |
$35.0 | 2023-09-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90703-500mg |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 500mg |
¥1841.0 | 2024-04-18 | |
Aaron | AR01AG1K-100mg |
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 100mg |
$73.00 | 2025-02-13 | |
A2B Chem LLC | AV65868-1g |
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 1g |
$344.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90703-1.0g |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
5736-03-8 | 95% | 1.0g |
¥2759.0000 | 2024-07-21 |
2,2-dimethyl-1,3-dioxolane-4-carbaldehyde 関連文献
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Yong Peng,Yuan-Yuan Jiang,Xue-Jiao Du,Da-You Ma,Luo Yang Org. Chem. Front. 2019 6 3065
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David Fuentes-Ríos,Carmen Mu?oz,Amelia Díaz,Francisco Sarabia,J. Manuel López-Romero RSC Adv. 2023 13 8976
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Cyrille Kuhn,Emmanuel Roulland,Jean-Claude Madelmont,Claude Monneret,Jean-Claude Florent Org. Biomol. Chem. 2004 2 2028
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Nidhi Singh,Snigdha Singh,Sahil Kohli,Aarushi Singh,Hannah Asiki,Garima Rathee,Ramesh Chandra,Edward A. Anderson Org. Chem. Front. 2021 8 5550
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Siddamal Reddy Putapatri,Abhinav Kanwal,Balasubramanian Sridhar,Sanjay K. Banerjee,Srinivas Kantevari Org. Biomol. Chem. 2014 12 8415
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Sharad Chandrakant Deshmukh,Arundhati Roy,Pinaki Talukdar Org. Biomol. Chem. 2012 10 7536
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Joy Chakraborty,Ankan Ghosh,Samik Nanda Org. Biomol. Chem. 2020 18 2331
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8. Stereocontrol in cyclisation of dioxolanyl radicalsAndrei S. Batsanov,Michael J. Begley,Rodney J. Fletcher,John A. Murphy,Michael S. Sherburn J. Chem. Soc. Perkin Trans. 1 1995 1281
2,2-dimethyl-1,3-dioxolane-4-carbaldehydeに関する追加情報
2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde (CAS No. 5736-03-8): A Comprehensive Overview
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known by its CAS registry number 5736-03-8, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of aldehydes and features a dioxolane ring system, which contributes to its stability and reactivity. The dioxolane moiety, a five-membered cyclic ether with two oxygen atoms, plays a crucial role in its chemical properties and applications.
Recent studies have highlighted the potential of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in various fields, including pharmaceuticals, agrochemicals, and materials science. Its ability to undergo multiple types of reactions, such as aldol condensation and Michael addition, makes it an invaluable building block in organic synthesis. Researchers have explored its use as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents.
The compound's structure is characterized by a carbaldehyde group attached to a dioxolane ring with two methyl substituents. This arrangement not only enhances its stability but also imparts unique electronic properties. The carbaldehyde group is highly reactive and can participate in various nucleophilic additions and oxidations. The dioxolane ring, on the other hand, provides steric hindrance and modulates the reactivity of the aldehyde group.
One of the most notable advancements in the study of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its application in drug delivery systems. Scientists have developed novel methods to utilize this compound as a precursor for biodegradable polymers and controlled-release drug carriers. Its ability to form stable polymeric networks has opened new avenues in biomedical engineering.
In addition to its synthetic applications, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has been investigated for its role in natural product synthesis. Researchers have successfully employed this compound as an intermediate in the total synthesis of complex natural molecules with therapeutic potential. For instance, recent studies have demonstrated its utility in the synthesis of sesquiterpenoids and other bioactive natural products.
The synthesis of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of a suitable aldehyde with a dihydroxy compound followed by cyclization under acidic or basic conditions. Recent optimizations have focused on improving yield and reducing reaction time through the use of catalytic systems.
From an environmental perspective, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exhibits favorable biodegradation properties under aerobic conditions. This makes it an attractive candidate for green chemistry applications where sustainability is a key concern. Its low toxicity profile further enhances its suitability for use in eco-friendly processes.
In conclusion, 2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde (CAS No. 5736-03-8) stands out as a critical compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research directions while maintaining relevance in both academic and industrial settings.
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